An In-depth Technical Guide to Spiro[5.5]undecane Natural Products
An In-depth Technical Guide to Spiro[5.5]undecane Natural Products
For Researchers, Scientists, and Drug Development Professionals
The spiro[5.5]undecane core, a unique three-dimensional scaffold, is a recurring motif in a variety of natural products, exhibiting a wide range of significant biological activities. This guide provides a comprehensive overview of naturally occurring spiro[5.5]undecane compounds, their biological properties, and the experimental methodologies used in their study. The information is tailored for researchers, scientists, and professionals in the field of drug development who are interested in the potential of these complex molecules.
Diversity and Biological Activity of Spiro[5.5]undecane Natural Products
The spiro[5.5]undecane framework is found in a diverse array of natural products, including alkaloids, terpenoids, and polyketides, isolated from terrestrial and marine organisms. These compounds have garnered significant attention due to their potent biological activities, which include antimicrobial, anticancer, and anti-inflammatory properties.
Antimicrobial Activity
A prominent class of spiro[5.5]undecane natural products with potent antimicrobial activity is the abyssomicins . Isolated from the marine actinomycete Verrucosispora maris, these compounds, particularly abyssomicin C and atrop-abyssomicin C, have demonstrated significant efficacy against Gram-positive bacteria, including multi-drug resistant strains.
| Compound | Organism | Target Organism | MIC (µg/mL) |
| Atrop-abyssomicin C | Verrucosispora maris | Multi-resistant Staphylococcus aureus N313 | 3.5 |
| Atrop-abyssomicin C | Verrucosispora maris | Vancomycin-resistant S. aureus Mu50 | 13-16 |
| Atrop-abyssomicin C | Verrucosispora maris | Enterococcus faecalis VanA, VanB | 13-16 |
| Atrop-abyssomicin C | Verrucosispora maris | E. faecium VanA | 13-16 |
| Atrop-abyssomicin C | Verrucosispora maris | Multi-resistant S. epidermidis CNS 184 | 13-16 |
| Abyssomicin C | Verrucosispora maris | (General) | 1.5-fold lower than atrop-abyssomicin C |
Anticancer Activity
The spiro[5.5]undecane scaffold is also a key feature in several natural products with notable cytotoxic activity against various cancer cell lines. While much of the research has focused on synthetic derivatives, some naturally occurring compounds have shown promise. For instance, spirohexenolide A , isolated from Streptomyces platensis, has demonstrated broad-spectrum anti-tumor activity.
| Compound | Organism | Cancer Cell Line | GI50 (µM) |
| Spirohexenolide A | Streptomyces platensis | Leukemia (RPMI-8226) | 0.254[1] |
| Spirohexenolide A | Streptomyces platensis | Lung Cancer (HOP-92) | 0.191[1] |
| Spirohexenolide A | Streptomyces platensis | Colon Cancer (SW-620) | 0.565[1] |
Synthetic spiro[5.5]undecane derivatives have also been extensively studied for their anticancer potential. For example, a series of spiro compounds synthesized through a Knoevenagel/Michael/cyclization multicomponent domino reaction exhibited cytotoxicity against several human cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) |
| Spiro compound 1c | HCT116 (Human Colon Carcinoma) | 52.81[2] |
| Spiro compound 1c | PC3 (Prostate Carcinoma) | 74.40[2] |
| Spiro compound 1c | HL60 (Promyelocytic Leukemia) | 49.72[2] |
| Spiro compound 1c | SNB19 (Astrocytoma) | 101[2] |
Anti-inflammatory Activity
Certain spiro[5.5]undecane-containing natural products have been investigated for their anti-inflammatory properties. The mechanism of action often involves the inhibition of key inflammatory pathways, such as the NF-κB signaling cascade. Natural products are a rich source of NF-κB inhibitors.[3][4][5] For example, cembrane-type diterpenoids isolated from soft corals have been shown to inhibit TNF-α-induced NF-κB activation.[5] While specific quantitative data for spiro[5.5]undecane natural products in this area is emerging, the structural motif is considered a promising scaffold for the development of novel anti-inflammatory agents.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of spiro[5.5]undecane natural products.
Isolation and Purification of Spiro[5.5]undecane Natural Products from Fungal Cultures
This protocol provides a general framework for the isolation of spiroketal natural products from fungal cultures.
1. Fungal Cultivation:
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Prepare a suitable culture medium, such as Potato Dextrose Agar (PDA) for initial growth and Potato Dextrose Broth (PDB) for large-scale fermentation.
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Inoculate the sterile PDB with a mycelial suspension of the desired fungal strain.
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Incubate the culture at 28-30°C for 14-21 days with shaking (150-200 rpm) to ensure adequate aeration and growth.[6]
2. Extraction:
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Separate the fungal mycelium from the culture broth by filtration or centrifugation.
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Dry the mycelium.
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Extract the dried mycelium and the culture broth separately with a suitable organic solvent, such as ethyl acetate (EtOAc).
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Combine the organic extracts and evaporate the solvent under reduced pressure to obtain the crude extract.[6]
3. Chromatographic Purification:
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Initial Fractionation: Perform column chromatography on the crude extract using silica gel. Elute with a gradient of solvents with increasing polarity (e.g., n-hexane to ethyl acetate to methanol). Monitor the fractions using Thin Layer Chromatography (TLC).
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Further Purification: Subject the bioactive fractions to further purification using techniques such as Sephadex LH-20 chromatography and/or High-Performance Liquid Chromatography (HPLC) to isolate the pure spiro[5.5]undecane compounds.[6]
Cytotoxicity Evaluation using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.
1. Cell Seeding:
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Culture the desired cancer cell line in a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well).
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Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
2. Compound Treatment:
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Prepare serial dilutions of the spiro[5.5]undecane compound in the culture medium.
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Add the different concentrations of the compound to the wells containing the cells. Include a vehicle control (e.g., DMSO).
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Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
3. MTT Addition and Incubation:
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After the incubation period, add 10 µL of a 5 mg/mL MTT solution to each well.
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Incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
4. Formazan Solubilization:
-
Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
5. Absorbance Measurement:
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Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
6. Data Analysis:
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Calculate the percentage of cell viability for each concentration compared to the control.
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Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for understanding the significance of spiro[5.5]undecane natural products. The following diagrams, created using the DOT language, illustrate key pathways and workflows.
Biosynthesis of Terpenoid Precursors
The biosynthesis of terpenoids, a class that includes some spiro[5.5]undecane natural products, originates from two primary pathways: the mevalonate (MVA) pathway and the methylerythritol 4-phosphate (MEP) pathway. Both pathways produce the universal five-carbon precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[1][6][7][8][9]
Caption: General biosynthetic pathways for terpenoid precursors leading to spiro[5.5]undecane terpenoids.
Mechanism of Action of Abyssomicins: Inhibition of the Folate Biosynthesis Pathway
Abyssomicin C acts as an inhibitor of the enzyme 4-amino-4-deoxychorismate synthase (ADCS), a key enzyme in the bacterial folate biosynthesis pathway. This inhibition occurs through an irreversible Michael addition reaction with a cysteine residue in the active site of the PabB subunit of ADCS.
Caption: Inhibition of the bacterial folate biosynthesis pathway by Abyssomicin C.
Experimental Workflow for Cytotoxicity Screening
The following diagram illustrates a typical workflow for screening natural product extracts for cytotoxic activity against cancer cell lines.
References
- 1. Isolation, structure elucidation, and antitumor activity of spirohexenolides A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methods for isolation of marine-derived endophytic fungi and their bioactive secondary products | Springer Nature Experiments [experiments.springernature.com]
- 3. mdpi.com [mdpi.com]
- 4. Naturally occurring NF-kappaB inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Spiro[5.5]undecane | C11H20 | CID 135983 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Isolation and structural elucidation of armeniaspirols A-C: potent antibiotics against gram-positive pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
